molecular formula C12H14O4 B3105675 Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate CAS No. 154424-13-2

Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate

Cat. No.: B3105675
CAS No.: 154424-13-2
M. Wt: 222.24 g/mol
InChI Key: PQLQSEUZCLHNEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate can be synthesized through various methods. One common route involves the reaction of 2,6-dimethoxybenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method involves the use of 2,6-dimethoxyphenylboronic acid and methyl acrylate in a palladium-catalyzed Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that interact with enzymes or receptors in the body. The exact mechanism depends on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-5-4-6-11(15-2)9(10)7-8-12(13)16-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLQSEUZCLHNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709741
Record name Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154424-13-2
Record name Methyl 3-(2,6-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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